Chain Length Comparison: C12 Phenoxy Linker Provides Extended Spatial Reach Relative to C9 Analog
The 12-carbon alkyl chain in 12-(4-(tert-butoxycarbonyl)phenoxy)dodecanoic acid (MW: 392.5) provides a longer spacer distance compared to the C9 analog 9-(4-(tert-butoxycarbonyl)phenoxy)nonanoic acid (MW: 364.48, C21H32O5) . This additional three-carbon length translates to an approximate 3.8 Å increase in extended chain conformation, which may critically influence the optimal distance required for ternary complex formation between target protein and E3 ligase. PROTAC linker optimization studies have shown that even small variations in chain length can shift degradation efficiency; in reported cases, a 16-atom linker achieved optimal activity compared to 9-atom and 12-atom variants [1].
| Evidence Dimension | Linker chain length (carbon atoms in alkyl backbone) |
|---|---|
| Target Compound Data | 12 carbon atoms (dodecanoic acid backbone) |
| Comparator Or Baseline | 9 carbon atoms (nonanoic acid backbone) in 9-(4-(tert-butoxycarbonyl)phenoxy)nonanoic acid |
| Quantified Difference | 3 additional carbon atoms; ~3.8 Å extended length (estimated based on C-C bond length of 1.54 Å and bond angle geometry) |
| Conditions | Structural comparison based on molecular formula and SMILES notation |
Why This Matters
Selection of appropriate linker length is critical for achieving effective protein degradation, and this compound offers a distinct length option that cannot be replicated by shorter-chain analogs without redesigning the entire PROTAC architecture.
- [1] Burslem GM, et al. The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study. Cell Chemical Biology. 2018; 25(1): 67-77.e3. View Source
